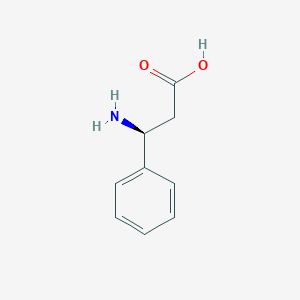

(s)-3-amino-3-phenylpropionic acid

Vue d'ensemble

Description

(S)-3-Amino-3-phenylpropanoic acid, also known as L-phenylalanine, is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is a chiral molecule with the chemical formula C9H11NO2 and is one of the twenty standard amino acids encoded by the genetic code. This compound is vital for various physiological functions and is a precursor for several important biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of benzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis to yield the desired amino acid. Another method involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts to obtain the enantiomerically pure product.

Industrial Production Methods: Industrial production of (S)-3-amino-3-phenylpropanoic acid typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-3-Amino-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylpyruvic acid.

Reduction: Reduction reactions can convert it into phenylalaninol.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Phenylpyruvic acid.

Reduction: Phenylalaninol.

Substitution: Various substituted phenylalanine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

(S)-3-amino-3-phenylpropionic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for the antiviral drug Maraviroc, which is used to treat HIV infections by antagonizing the CCR5 receptor involved in viral entry into host cells. The synthesis of this compound typically involves multi-step processes that can be optimized for efficiency and yield. Recent advancements have introduced one-pot synthesis methods that enhance productivity while minimizing waste .

1.2 Enantiomerically Pure Compounds

The ability to produce enantiomerically pure this compound is vital for pharmaceutical applications. Traditional methods for achieving this purity often involve enzymatic resolution techniques. For instance, researchers have explored the use of specific microorganisms capable of amidohydrolyzing racemic N-acetyl-3-amino-3-phenylpropionic acid to yield enantiomerically pure forms . These methods are crucial for developing drugs with optimal efficacy and reduced side effects.

Biochemical Research

2.1 Enzymatic Studies

This compound is utilized in biochemical research to study enzyme specificity and reaction mechanisms. For example, α-chymotrypsin has been investigated for its ability to catalyze reactions involving this amino acid, providing insights into substrate specificity and enzyme kinetics . Such studies are essential for understanding how enzymes interact with various substrates and can lead to the development of enzyme inhibitors or activators.

2.2 Microbial Production

The microbial production of this compound has been a focus of research due to its potential for sustainable synthesis. Specific strains of microorganisms have shown promise in converting precursors into this amino acid through biotransformation processes . This approach not only offers an environmentally friendly alternative but also enhances the scalability of production.

One-Pot Synthesis Method

A notable case study demonstrated a one-pot synthesis technique for producing this compound esters from benzaldehyde, malonic acid, and ammonium acetate. This method significantly reduces the complexity of traditional synthesis routes by allowing all reactants to be combined in a single reaction vessel, leading to higher yields and lower energy consumption .

Enzymatic Resolution Using Microorganisms

In another study, researchers successfully isolated microorganisms capable of selectively hydrolyzing racemic N-acetyl-3-amino-3-phenylpropionic acid to obtain this compound with high purity. This method highlights the potential for microbial systems to produce valuable compounds sustainably .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of (S)-3-amino-3-phenylpropanoic acid involves its role as a precursor in the biosynthesis of neurotransmitters. It is converted into L-tyrosine by the enzyme phenylalanine hydroxylase, which is then further metabolized into dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the stress response.

Comparaison Avec Des Composés Similaires

L-tyrosine: Another aromatic amino acid that is directly synthesized from (S)-3-amino-3-phenylpropanoic acid.

L-tryptophan: An essential amino acid involved in the biosynthesis of serotonin.

L-histidine: An essential amino acid that is a precursor for histamine.

Uniqueness: (S)-3-Amino-3-phenylpropanoic acid is unique due to its role as a precursor for multiple neurotransmitters, making it essential for proper neurological function. Its ability to be converted into various biologically active compounds highlights its versatility and importance in both physiological and industrial contexts.

Activité Biologique

(S)-3-amino-3-phenylpropionic acid, also known as (S)-β-phenylalanine, is a non-natural amino acid that has garnered attention for its significant biological activities and applications in pharmaceutical synthesis. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound is characterized by its unique structure, which includes an amino group and a phenyl group attached to the β-carbon. This compound serves as a precursor in the synthesis of various pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) like (S)-dapoxetine, which is used for treating depression and anxiety disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Enzymatic Resolution : Utilizing microorganisms such as Variovorax sp. and Burkholderia sp., researchers have developed methods for the enantiomer-specific hydrolysis of racemic substrates to yield high-purity (S)-β-Phe .

- Lipase-Catalyzed Reactions : Enzymatic processes involving lipases (e.g., lipase PSIM) have shown effective kinetic resolution of β-amino acids, achieving enantiomeric excesses greater than 99% .

- One-Pot Synthesis : Recent advancements propose a one-pot reaction method that combines various reagents to synthesize this compound efficiently, reducing the need for multiple purification steps .

Biological Activities

This compound exhibits several biological activities that make it valuable in medicinal chemistry:

- Pharmacological Applications : As a precursor to SSRIs, it plays a crucial role in modulating neurotransmitter levels in the brain, thereby influencing mood and anxiety .

- Antioxidant Properties : Studies have indicated that compounds derived from β-amino acids possess antioxidant capabilities, which can help mitigate oxidative stress in biological systems .

- Antimicrobial Activity : Some derivatives of this compound have shown potential antimicrobial properties against various bacterial strains, contributing to its relevance in developing new antibiotics .

Case Studies and Research Findings

Several studies highlight the significance of this compound in research:

- Pharmaceutical Development : A study demonstrated that (S)-β-Phe is integral in synthesizing (S)-dapoxetine, showcasing its utility in developing treatments for major depressive disorders and anxiety .

- Enzyme Screening : Research focused on screening microorganisms capable of amidohydrolyzing racemic substrates revealed promising results with high conversion yields and enantiomeric purity, emphasizing the compound's importance in asymmetric synthesis .

- Kinetic Resolution Studies : Investigations into lipase-catalyzed reactions provided insights into optimizing conditions for obtaining high yields of (S)-β-Phe with excellent enantiomeric excesses, demonstrating practical applications in industrial settings .

Data Table: Comparison of Synthesis Methods

Propriétés

IUPAC Name |

(3S)-3-amino-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOYFRCOTPUKAK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40856-44-8 | |

| Record name | (-)-3-Amino-3-phenylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40856-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, β-amino-, (βS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-3-Amino-3-phenylpropanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ5N3GS3WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.